molecular formula C15H12FN5O4S B4283080 N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

Cat. No.: B4283080
M. Wt: 377.4 g/mol
InChI Key: OZHWBMGGFGDHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. In terms of anti-inflammatory effects, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is that the mechanism of action is not fully understood, which may hinder further development of this compound as a therapeutic agent.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide.
2. Studies are needed to determine the efficacy of this compound in vivo.
3. Further studies are needed to determine the potential side effects of this compound.
4. Studies are needed to determine the optimal dosage and administration route for this compound.
5. Further studies are needed to determine the potential of this compound as a therapeutic agent for other diseases.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O4S/c16-12-4-1-3-11(7-12)9-20-10-17-15(18-20)19-26(24,25)14-6-2-5-13(8-14)21(22)23/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHWBMGGFGDHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC(=N2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

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